molecular formula C7H6F3N B14002177 m-Aminotrifluorotoluene

m-Aminotrifluorotoluene

Cat. No.: B14002177
M. Wt: 161.12 g/mol
InChI Key: KTONGXIEZSQQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Aminotrifluorotoluene: is an organic compound with the chemical formula C7H6F3N 3-aminotrifluorotoluene and is characterized by the presence of an amino group (-NH2) and three fluorine atoms attached to a benzene ring. This compound is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of m-nitrotrifluorotoluene: One common method for preparing m-aminotrifluorotoluene involves the reduction of m-nitrotrifluorotoluene.

    Diazotization and Reduction: Another method involves the diazotization of m-trifluoromethylaniline followed by reduction.

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Reduction: m-Trifluoromethylaniline.

    Substitution: Amides, alkylated derivatives.

Scientific Research Applications

Chemistry: m-Aminotrifluorotoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the behavior of fluorinated aromatic amines .

Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those that require fluorinated aromatic amines as intermediates. It is involved in the production of drugs used to treat various medical conditions .

Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the manufacture of herbicides and insecticides .

Mechanism of Action

The mechanism of action of m-aminotrifluorotoluene involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various chemical reactions, while the trifluoromethyl group enhances its stability and reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: m-Aminotrifluorotoluene is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2,3,6-trifluoro-5-methylaniline

InChI

InChI=1S/C7H6F3N/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,11H2,1H3

InChI Key

KTONGXIEZSQQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)N)F)F

Origin of Product

United States

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